FL118

説明

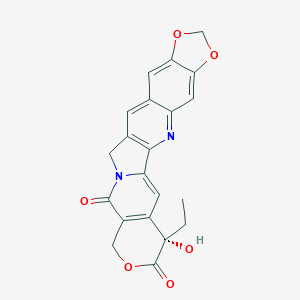

FL118 is a novel camptothecin analogue known for its exceptional antitumor efficacy in various human tumor xenograft models . This compound is a derivative of camptothecin, a cytotoxic quinoline alkaloid discovered in 1966 . The unique structure of this compound includes a methylenedioxy group linked to positions 10 and 11 of the A-ring, which contributes to its enhanced anticancer activities .

準備方法

The synthesis of FL118 involves several steps. One common method is the Friedlander condensation, which yields the compound with an 80-85% yield . Additionally, novel derivatives of this compound have been synthesized by coupling with glycosyl-succinic acid esters to improve antitumor efficacy . Industrial production methods are still under development, focusing on optimizing yield and reducing toxicity.

化学反応の分析

FL118 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include glycine and 5-substituted uracils . The major products formed from these reactions are derivatives with superior cytotoxic activities in vitro, displaying IC50 values in the nanomolar range .

科学的研究の応用

FL118 has a wide range of scientific research applications. In chemistry, it serves as a platform for developing novel anticancer agents . In biology and medicine, it is used to study cancer cell proliferation, apoptosis, and cell cycle arrest . The compound has shown significant antitumor efficacy in various cancer cell lines and in vivo models, making it a promising candidate for cancer treatment . Additionally, it is used in the development of derivatives with improved water solubility and reduced toxicity .

作用機序

The mechanism of action of FL118 involves the inhibition of multiple cancer survival and proliferation-associated proteins . It selectively inhibits antiapoptotic proteins such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family protein Mcl-1 . This inhibition leads to cancer cell apoptosis and cell cycle arrest at the G2/M phase . The compound’s binding mode differs from that of other camptothecin analogues, contributing to its unique anticancer properties .

類似化合物との比較

FL118 is compared with other camptothecin analogues such as irinotecan and topotecan . Unlike these analogues, this compound shows higher anticancer activities and lower toxicity . Similar compounds include camptothecin, irinotecan, topotecan, and SN-38 (the active metabolite of irinotecan) . The unique methylenedioxy group in this compound enhances its efficacy and reduces resistance observed with other analogues .

生物活性

FL118 is a novel camptothecin analogue that has garnered attention for its promising biological activity against various cancers. This article delves into the compound's mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and case studies.

This compound exhibits its anticancer effects primarily through the inhibition of several anti-apoptotic proteins, including Survivin , Mcl-1 , XIAP , and cIAP2 . Unlike traditional chemotherapeutics that primarily target DNA topoisomerase I, this compound selectively modulates the expression of these proteins, leading to enhanced apoptosis in cancer cells regardless of their p53 status. This characteristic is particularly significant for cancers with p53 mutations, which are often resistant to standard treatments.

Key Mechanisms:

- Inhibition of Anti-apoptotic Proteins : this compound effectively reduces levels of Survivin, Mcl-1, XIAP, and cIAP2, promoting pro-apoptotic signaling pathways.

- Independent of p53 Status : The efficacy of this compound is maintained across different p53 statuses (wild type, mutant, or null), making it a versatile option for various cancer types.

Efficacy in Preclinical Studies

Numerous studies have demonstrated this compound's potent antitumor activity in various cancer models, including colorectal cancer (CRC), pancreatic cancer (PDAC), multiple myeloma (MM), and non-small cell lung cancer (NSCLC).

Table 1: Summary of Preclinical Findings on this compound

Case Studies

- Colorectal Cancer : In a study involving human xenograft models treated with this compound after developing resistance to irinotecan, this compound effectively eliminated tumors that had previously shown growth during treatment with traditional agents. This suggests a potential role for this compound in overcoming drug resistance .

- Multiple Myeloma : In patient-derived samples from individuals with relapsed MM, this compound induced significant cell lysis in 15 out of 27 samples tested. Notably, its efficacy was independent of the P53 status and correlated with its ability to modulate expression levels of key survival genes .

- Non-Small Cell Lung Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of NSCLC cells while promoting apoptosis. The compound also reversed epithelial-mesenchymal transition (EMT), a process associated with increased metastatic potential .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

特性

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。